molecular formula C8H7N3O B1465012 5-(Pyridin-4-yl)oxazol-2-amine CAS No. 1014629-83-4

5-(Pyridin-4-yl)oxazol-2-amine

Cat. No. B1465012
CAS RN: 1014629-83-4
M. Wt: 161.16 g/mol
InChI Key: DCRRIUJIVYWYRZ-UHFFFAOYSA-N
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Description

“5-(Pyridin-4-yl)oxazol-2-amine” is a chemical compound with the molecular formula C8H7N3O . It is a part of the oxazole family, which is an important heterocyclic nucleus having a wide spectrum of biological activities .


Molecular Structure Analysis

The molecular structure of “5-(Pyridin-4-yl)oxazol-2-amine” consists of an oxazole ring attached to a pyridine ring . The InChI code for this compound is 1S/C8H7N3O/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H, (H2,9,11) .


Physical And Chemical Properties Analysis

“5-(Pyridin-4-yl)oxazol-2-amine” is a pale-yellow to yellow-brown solid . It has a molecular weight of 161.16 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Antimicrobial Activity

5-(Pyridin-4-yl)oxazol-2-amine derivatives have been explored for their antimicrobial properties. Researchers have synthesized various compounds with this structure to test against different bacterial strains such as Staphylococcus aureus and Escherichia coli. The substitution pattern on the oxazole ring plays a crucial role in determining the antimicrobial efficacy of these compounds .

Anticancer Potential

The oxazole ring is a common feature in many anticancer agents. Compounds containing 5-(Pyridin-4-yl)oxazol-2-amine have been tested against a range of cancer cell lines, including breast, lung, and colon cancer cells. Some derivatives have shown promising results, outperforming reference drugs in inhibitory activity .

Drug Discovery and Synthesis

In drug discovery, 5-(Pyridin-4-yl)oxazol-2-amine serves as an intermediate for synthesizing new chemical entities. Its incorporation into larger molecules can lead to the development of drugs with diverse therapeutic effects. The compound’s ability to easily bind with biological systems makes it a valuable scaffold in medicinal chemistry .

Corrosion Inhibition

In the field of chemical engineering, derivatives of 5-(Pyridin-4-yl)oxazol-2-amine have been evaluated as corrosion inhibitors for metals. These compounds can form a protective layer on metal surfaces, preventing oxidative damage in acidic environments .

Enzyme Inhibition

Some synthesized compounds containing the 5-(Pyridin-4-yl)oxazol-2-amine moiety have shown potent inhibitory activity against enzymes like carbonic anhydrase. This is significant for conditions where enzyme activity needs to be regulated as part of the treatment strategy .

Catalysis and Material Science

In organic chemistry, the oxazole ring is known for its role in catalysis. Compounds with the 5-(Pyridin-4-yl)oxazol-2-amine structure have been used as ligands in catalytic processes, such as the Suzuki–Miyaura cross-coupling, which is a pivotal reaction in the synthesis of various organic compounds .

Safety and Hazards

The compound is corrosive and can cause severe burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

The primary targets of 5-(Pyridin-4-yl)oxazol-2-amine are G-protein-coupled receptor kinase-2 and -5 (GRK-2 and -5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .

Mode of Action

5-(Pyridin-4-yl)oxazol-2-amine interacts with its targets, GRK-2 and -5, by inhibiting their activity

Biochemical Pathways

The inhibition of GRK-2 and -5 by 5-(Pyridin-4-yl)oxazol-2-amine affects various biochemical pathways. These pathways are involved in the regulation of receptor trafficking, receptor tyrosine kinase signaling, and receptor desensitization and signaling . The downstream effects of these pathways are complex and involve multiple physiological processes.

Result of Action

The molecular and cellular effects of 5-(Pyridin-4-yl)oxazol-2-amine’s action are primarily related to its inhibitory effect on GRK-2 and -5. This inhibition can potentially alter the function of these kinases, affecting the physiological processes they regulate . .

properties

IUPAC Name

5-pyridin-4-yl-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRRIUJIVYWYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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